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Compound of Interest

Compound Name: Ombrabulin

Cat. No.: B1677283 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive analysis of the clinical trial failures of Ombrabulin. The

information is presented in a question-and-answer format to directly address potential issues

and provide insights for future research.

Frequently Asked Questions (FAQs)
Q1: What is Ombrabulin and what is its mechanism of action?

Ombrabulin is a synthetic small-molecule vascular disrupting agent (VDA), a derivative of

combretastatin A-4. Its primary mechanism of action is to target the established tumor

vasculature. Ombrabulin binds to the colchicine-binding site on β-tubulin in endothelial cells,

leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics

causes destabilization of the endothelial cell cytoskeleton, leading to cell shape changes and

subsequent collapse of the tumor's blood vessels. The resulting acute reduction in blood flow

leads to extensive tumor necrosis.

Q2: Why did the Phase III clinical trial of Ombrabulin in soft-tissue sarcoma (NCT00699517)

fail to lead to drug approval?

While the Phase III trial in advanced soft-tissue sarcoma met its primary endpoint of a

statistically significant improvement in progression-free survival (PFS), it failed to demonstrate

a statistically significant improvement in the key secondary endpoint of overall survival (OS).

The combination of ombrabulin and cisplatin showed a median PFS of 1.54 months compared
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to 1.41 months for placebo plus cisplatin. However, the median OS was 11.43 months for the

ombrabulin arm versus 9.33 months for the placebo arm, which was not statistically

significant. Ultimately, it was concluded that the observed benefit in PFS was not clinically

meaningful enough to warrant approval without a corresponding OS benefit.

Q3: What were the results of the DISRUPT Phase II trial of Ombrabulin in non-small cell lung

cancer (NSCLC)?

The DISRUPT trial, a randomized Phase II study, evaluated the efficacy of adding ombrabulin
to a taxane-platinum chemotherapy regimen for the first-line treatment of metastatic NSCLC.

The trial did not meet its primary endpoint of improving progression-free survival (PFS). There

was no significant difference in PFS between the ombrabulin and placebo arms (5.65 vs 5.45

months). Furthermore, there was no difference in overall survival, with a median of 11.0 months

in both arms.

Troubleshooting Guides
Issue: Lack of Efficacy in Clinical Trials
Troubleshooting Steps:

Evaluate the Clinical Endpoints: The soft-tissue sarcoma trial highlights the importance of

selecting clinically meaningful endpoints. While PFS was met, the lack of OS benefit was a

major setback. Future studies with VDAs should carefully consider whether PFS is a strong

enough surrogate for overall survival in the specific cancer type being studied.

Investigate Potential for Drug Resistance: Tumors may develop resistance to vascular

disrupting agents. The transient nature of vascular disruption could allow for rapid

revascularization. Research into the mechanisms of resistance to Ombrabulin could provide

insights for developing combination therapies to overcome this.

Assess Combination Therapy Strategy: Preclinical studies showed synergistic effects of

Ombrabulin with chemotherapy. However, this did not translate into a significant survival

benefit in the pivotal trials. The timing and dosage of both the VDA and the cytotoxic agent

are critical and may need further optimization.

Issue: Managing Adverse Events
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Troubleshooting Steps:

Review the Safety Profile: The most common grade 3/4 treatment-emergent adverse events

(TEAEs) associated with Ombrabulin in the soft-tissue sarcoma trial were neutropenia and

thrombocytopenia. In Phase I studies, dose-limiting toxicities included abdominal pain, tumor

pain, and hypertension.

Implement Prophylactic Measures: For hematological toxicities like neutropenia, consider the

use of granulocyte colony-stimulating factor (G-CSF) as a prophylactic measure in future trial

designs.

Monitor Cardiovascular Events: Given the mechanism of action targeting blood vessels,

careful monitoring of cardiovascular parameters, including blood pressure, is crucial during

treatment with Ombrabulin and other VDAs.

Data Presentation
Table 1: Quantitative Outcomes of the Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

Endpoint
Ombrabulin +
Cisplatin
(n=176)

Placebo +
Cisplatin
(n=179)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

1.54 months 1.41 months 0.76 (0.59–0.98) 0.0302

3-Month PFS

Rate
35.4% 24.9% N/A N/A

6-Month PFS

Rate
19.3% 10.6% N/A N/A

Median Overall

Survival (OS)
11.43 months 9.33 months 0.85 (0.67–1.09) N/A

1-Year OS Rate 48.6% 42.4% N/A N/A

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.
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Table 2: Quantitative Outcomes of the Phase II DISRUPT Trial in NSCLC

Endpoint
Ombrabulin +
Chemo (n=88)

Placebo +
Chemo (n=88)

Hazard Ratio
(60% CI)

p-value (one-
sided)

Median

Progression-Free

Survival (PFS)

5.65 months 5.45 months
0.948 (0.813–

1.106)
0.39

Median Overall

Survival (OS)
11.0 months 11.0 months N/A N/A

Objective

Response Rate

(ORR)

32% 31% N/A N/A

Data sourced from the DISRUPT trial publication.

Table 3: Common Grade 3/4 Adverse Events in the Phase III Soft-Tissue Sarcoma Trial

Adverse Event Ombrabulin + Cisplatin Placebo + Cisplatin

Neutropenia 19.2% 7.9%

Thrombocytopenia 8.5% 3.4%

Data sourced from ASCO 2013 presentation of the NCT00699517 trial.

Experimental Protocols
Protocol Summary: Phase III Soft-Tissue Sarcoma Trial (NCT00699517)

Study Design: A randomized, double-blind, placebo-controlled Phase III trial.

Patient Population: Patients with advanced-stage soft-tissue sarcoma who had failed prior

anthracycline and ifosfamide chemotherapy.

Treatment Arms:
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Experimental Arm: Ombrabulin (25 mg/m²) administered as an intravenous infusion,

followed by cisplatin (75 mg/m²).

Control Arm: Placebo followed by cisplatin (75 mg/m²).

Dosing Schedule: Treatment was administered every 3 weeks.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), safety, and tolerability.

Protocol Summary: Phase II DISRUPT Trial in NSCLC

Study Design: A randomized, placebo-controlled Phase II trial.

Patient Population: Patients with metastatic non-small cell lung cancer (NSCLC) as first-line

therapy.

Treatment Arms:

Experimental Arm: Ombrabulin (35 mg/m²) followed by a taxane-platinum regimen.

Control Arm: Placebo followed by a taxane-platinum regimen.

Dosing Schedule: Treatment was administered every 3 weeks.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.
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To cite this document: BenchChem. [Ombrabulin Clinical Trial Failures: A Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677283#why-did-ombrabulin-clinical-trials-fail]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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